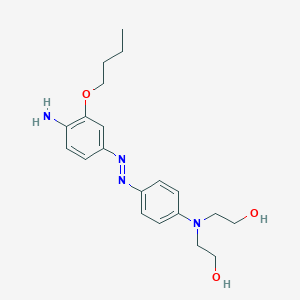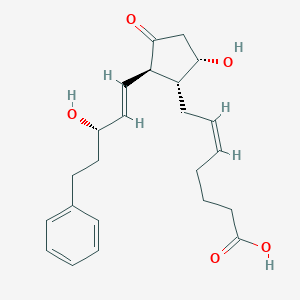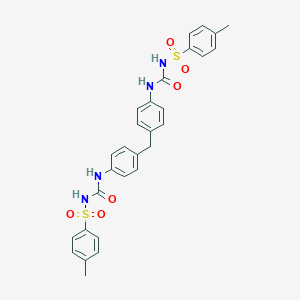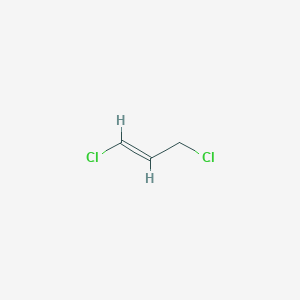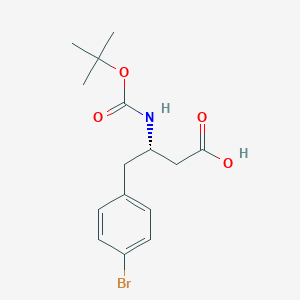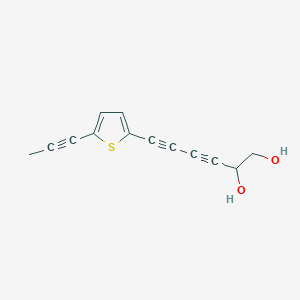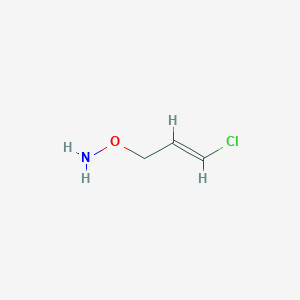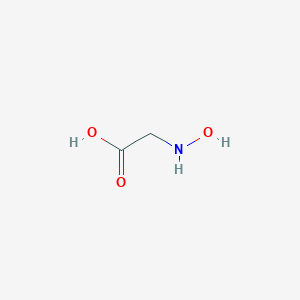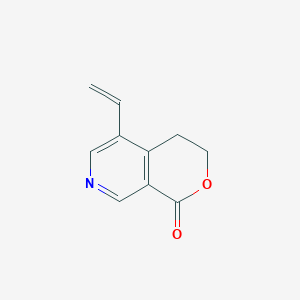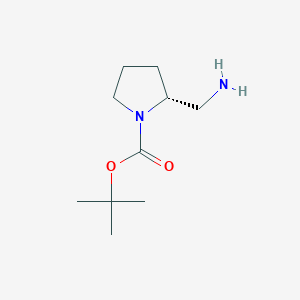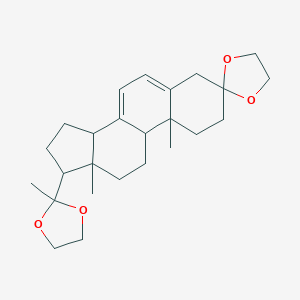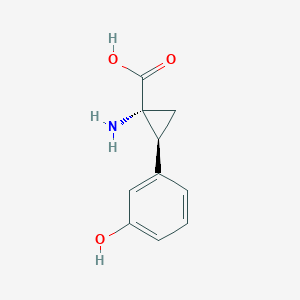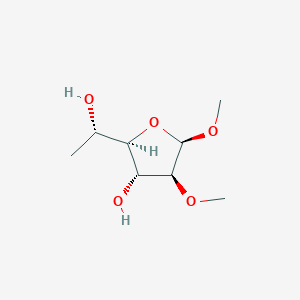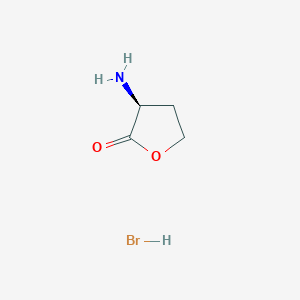
(S)-3-Aminodihydrofuran-2(3H)-one hydrobromide
Übersicht
Beschreibung
(S)-3-Aminodihydrofuran-2(3H)-one hydrobromide is a compound that can be inferred to have relevance in the field of organic chemistry and medicinal chemistry, based on the context of the provided papers. Although the exact compound is not directly mentioned, the papers discuss closely related compounds that provide insight into the potential characteristics and applications of (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, a new branched tetrahydrofurane δ-sugar amino acid is synthesized from a pyrolysis product of cellulose, which is a renewable source. This synthesis is achieved in five steps with a 67% overall yield, indicating an efficient route to such compounds . Similarly, cis- and trans-5-(aminomethyl)-3-aryldihydrofuran-2(3H)-one hydrochloride salts are synthesized from arylacetic acids in a 5-step sequence . These methods suggest that the synthesis of (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide could also be achieved through a multi-step process, potentially involving the functionalization of cellulose or arylacetic acid derivatives.
Molecular Structure Analysis
The molecular structure of the tetrahydrofurane amino acid, a related compound, is extensively characterized using 1H- and 13C-NMR analysis and mass spectrometry . These techniques are crucial for determining the structure of organic compounds, including (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide. The presence of a tetrahydrofurane ring in these compounds suggests that they may have conformationally restricted structures, which could be analyzed using similar spectroscopic methods.
Chemical Reactions Analysis
The related compounds discussed in the papers have shown reactivity in biological systems. For example, the tetrahydrofurane amino acid is an isoster of the dipeptide glycine-alanine and has potential use in the development of new peptidomimetics . Additionally, the synthesized 5-(aminomethyl)-3-aryldihydrofuran-2(3H)-one compounds are irreversible inactivators of monoamine oxidase B, indicating that they participate in specific chemical reactions within biological systems . This suggests that (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide may also exhibit unique reactivity, potentially as an enzyme inhibitor or a building block for peptidomimetics.
Physical and Chemical Properties Analysis
While the papers do not provide explicit physical and chemical properties of (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide, they do provide information on related compounds. The physical properties such as solubility, melting point, and stability can be inferred to some extent from the synthesis and handling of these compounds. The chemical properties, including reactivity and potential biological activity, are highlighted by their ability to act as enzyme inhibitors and their structural comparison to known peptides . These insights can be used to hypothesize the properties of (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide, which would likely share some characteristics with the compounds studied in the papers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide is utilized as a chiral building block in the synthesis of complex amino acids and peptidomimetics. For instance, it was used in the preparation of δ-sugar amino acid, showcasing potential in the development of conformationally restricted structures due to the presence of the tetrahydrofurane ring (Defant et al., 2011).
- The compound plays a role in the synthesis of various heterocyclic rings, such as benzazoles and quinazolinones. The reagent used in these syntheses offers condensation reactions under mild conditions, facilitating the production of a range of pharmaceutical and chemical substances (Fantin et al., 1993).
Crystallography and Molecular Studies
- The hydrobromide salts of various compounds, including those structurally similar to (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide, have been analyzed for their crystal structures. These studies provide insights into molecular interactions, hydrogen bonding, and π-stacking in the crystal lattice, aiding in the understanding of molecular behaviors and stability (Polson et al., 2013).
- In-depth crystal and molecular structure analysis of similar hydrobromide compounds reveals detailed insights into molecular symmetry, conformation, and the nature of hydrogen bonds within the molecular structure. These studies are pivotal for understanding the chemical properties and potential applications of these compounds (Srikrishnan et al., 1971).
Applications in Drug Synthesis and Medicinal Chemistry
- Although specific to halofuginone hydrobromide, research shows the significance of hydrobromide compounds in the synthesis of drugs effective against various diseases. The methodologies developed for these syntheses can provide insights into the synthesis and potential applications of (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide in medicinal chemistry (Zhang et al., 2017).
Chiral Synthesis and Stereochemistry
- The compound has been employed in the resolution of chiral synthons, demonstrating its utility in stereochemistry. The resolution of (S)-3-Azidodihydrofuran-2(3H)-one through the brucine salt of the corresponding hydroxy acid illustrates the compound's potential in the preparation of L-amino acids and related structures (Davis et al., 1985).
Structural and Spectroscopic Analysis
- Detailed structural and spectroscopic studies of compounds similar to (S)-3-Aminodihydrofuran-2(3H)-one hydrobromide shed light on their molecular interactions, hydrogen bonding patterns, and spectroscopic properties. This is crucial for understanding the compound's behavior under various conditions and its potential applications in different scientific fields (Kowalczyk et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3S)-3-aminooxolan-2-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.BrH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLNTBLOABOJFZ-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Aminodihydrofuran-2(3H)-one hydrobromide | |
CAS RN |
15295-77-9 | |
| Record name | 2(3H)-Furanone, 3-aminodihydro-, hydrobromide (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15295-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3S-3-Aminodihydrofuran-2(3H)-one hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015295779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3S-3-aminodihydrofuran-2(3H)-one hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



